(2E)-3-(2-hydroxyquinolin-3-yl)acrylic acid

Description

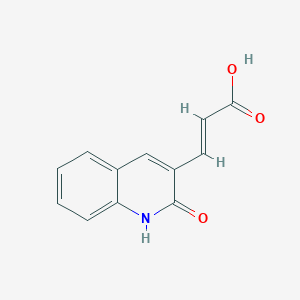

(2E)-3-(2-Hydroxyquinolin-3-yl)acrylic acid is a quinoline-based acrylic acid derivative characterized by a hydroxy group at the 2-position of the quinoline ring and an acrylic acid moiety at the 3-position (Figure 1). The hydroxy group enhances hydrogen-bonding capacity, influencing solubility and biological interactions, while the acrylic acid moiety allows for diverse chemical modifications, such as esterification or amidation, to optimize pharmacokinetic properties .

Properties

CAS No. |

101382-57-4 |

|---|---|

Molecular Formula |

C12H9NO3 |

Molecular Weight |

215.20 g/mol |

IUPAC Name |

3-(2-oxo-1H-quinolin-3-yl)prop-2-enoic acid |

InChI |

InChI=1S/C12H9NO3/c14-11(15)6-5-9-7-8-3-1-2-4-10(8)13-12(9)16/h1-7H,(H,13,16)(H,14,15) |

InChI Key |

OURWGONIRUVXGY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)C=CC(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)C=CC(=O)O |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-hydroxyquinolin-3-yl)acrylic acid typically involves the condensation of 2-hydroxyquinoline-3-carbaldehyde with malonic acid in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation mechanism, followed by decarboxylation to yield the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-hydroxyquinolin-3-yl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The acrylic acid moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of 3-(2-quinolinyl)acrylic acid.

Reduction: Formation of 3-(2-hydroxyquinolin-3-yl)propanoic acid.

Substitution: Formation of 3-(2-hydroxy-6-nitroquinolin-3-yl)acrylic acid.

Scientific Research Applications

(2E)-3-(2-hydroxyquinolin-3-yl)acrylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2-hydroxyquinolin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular receptors can trigger signaling pathways that induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The biological and chemical properties of (2E)-3-(2-hydroxyquinolin-3-yl)acrylic acid are best understood through comparison with analogues differing in substituents or core structures. Below is a detailed analysis:

Table 1: Comparison of Key Quinoline-Based Acrylic Acid Derivatives

| Compound Name | Substituents/Modifications | Biological Activities | Key Differentiators | References |

|---|---|---|---|---|

| This compound | 2-hydroxyquinoline, acrylic acid at C3 | Enzyme inhibition, anticancer | Enhanced H-bonding from -OH group | |

| (2E)-3-(2-Methoxyquinolin-3-yl)acrylic acid | 2-methoxyquinoline, acrylic acid at C3 | Enzyme inhibition (IC₅₀: 12 μM for urease) | Methoxy improves lipophilicity | |

| 2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetic acid | Chloro, dimethyl groups, acetic acid at C3 | Antimicrobial, anti-inflammatory | Acetic acid chain alters pharmacokinetics | |

| (2E)-3-[5-(1,3-Benzothiazol-2-yl)-2-furyl]acrylic acid | Benzothiazole-furan hybrid, acrylic acid | Anticancer, antimicrobial | Benzothiazole enhances DNA intercalation |

Table 2: Comparison with Non-Quinoline Acrylic Acid Derivatives

| Compound Name | Core Structure | Biological Activities | Key Differentiators | References |

|---|---|---|---|---|

| 4-Hydroxycinnamic acid | Phenylpropanoid | Antioxidant, anti-inflammatory | Lacks quinoline’s heterocyclic N atom | |

| (2E)-3-(4-Ethoxy-2-methoxyphenyl)acrylic acid | Ethoxy/methoxy-phenyl | Antioxidant, anticancer | Ethoxy improves metabolic stability | |

| (2E)-3-(8-Methoxy-2H-chromen-3-yl)acrylic acid | Chromene derivative | Antioxidant, anti-inflammatory | Chromene core alters ring strain |

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: Hydroxy vs. Quinoline vs. Chromene: Quinoline derivatives generally exhibit stronger DNA-binding and enzyme-inhibitory activities due to nitrogen’s electron-withdrawing effects, whereas chromene derivatives (e.g., ) prioritize antioxidant effects via radical scavenging .

Enzyme Inhibition :

- The methoxy analogue () shows potent urease inhibition (IC₅₀: 12 μM), while the hydroxy variant is hypothesized to have enhanced binding but may require structural optimization for cellular uptake .

Anticancer Activity: Quinoline-based compounds (e.g., ) demonstrate superior anticancer activity compared to phenylpropanoids (e.g., 4-hydroxycinnamic acid) due to their ability to intercalate DNA and inhibit topoisomerases .

Solubility and Reactivity :

- The hydroxy group in the target compound increases aqueous solubility but may necessitate prodrug strategies (e.g., esterification) to improve bioavailability .

Biological Activity

(2E)-3-(2-hydroxyquinolin-3-yl)acrylic acid is a compound that combines a quinoline structure with an acrylic acid moiety, suggesting potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit the activity of certain enzymes involved in microbial growth, suggesting antimicrobial properties.

- Receptor Interaction : It can bind to cellular receptors, triggering signaling pathways that may lead to apoptosis in cancer cells.

- Antioxidant Activity : The presence of the hydroxyl group in its structure may contribute to antioxidant effects, which can protect cells from oxidative stress.

Biological Activities

The compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies indicate that this compound demonstrates significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell function and inhibiting growth.

- Anticancer Effects : Research has shown that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties, potentially beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and E. coli | |

| Anticancer | Induces apoptosis in various cancer cell lines | |

| Anti-inflammatory | Reduces inflammatory markers in vitro |

Study Example

A study published in the Asian Journal of Organic Chemistry highlighted the synthesis and biological evaluation of related quinoline derivatives, emphasizing their potential in drug development due to their diverse biological activities. The research indicated that modifications to the quinoline structure could enhance specific activities, including antimicrobial and anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.